2H-[1,3]Dioxolo[4,5-d]pyrimidine
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Overview
Description
1,3-Dioxolopyrimidine is a heterocyclic compound that features a fused dioxole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxolopyrimidine can be synthesized through various methods. One efficient approach involves a one-pot three-component reaction. This method typically includes the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of 1,3-dioxolopyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolopyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific functional groups on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate
Properties
CAS No. |
274-23-7 |
---|---|
Molecular Formula |
C5H4N2O2 |
Molecular Weight |
124.10 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H4N2O2/c1-4-5(7-2-6-1)9-3-8-4/h1-2H,3H2 |
InChI Key |
ACNORCPEAPJSND-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CN=CN=C2O1 |
Origin of Product |
United States |
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